3-[[Tert-butyl(dimethyl)silyl]oxymethyl]pyridine-4-carbonitrile
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Overview
Description
3-[[Tert-butyl(dimethyl)silyl]oxymethyl]pyridine-4-carbonitrile is a chemical compound that features a pyridine ring substituted with a tert-butyl(dimethyl)silyl group and a carbonitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[[Tert-butyl(dimethyl)silyl]oxymethyl]pyridine-4-carbonitrile typically involves the protection of hydroxyl groups using tert-butyl(dimethyl)silyl chloride (TBDMS-Cl) in the presence of a base such as imidazole. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at room temperature. The protected intermediate is then subjected to further reactions to introduce the pyridine and carbonitrile functionalities .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-[[Tert-butyl(dimethyl)silyl]oxymethyl]pyridine-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur, especially at the pyridine ring, using reagents like sodium hydride (NaH) or organolithium compounds.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: NaH in DMF or organolithium reagents in anhydrous conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while reduction could lead to the formation of corresponding amines or alcohols.
Scientific Research Applications
3-[[Tert-butyl(dimethyl)silyl]oxymethyl]pyridine-4-carbonitrile has several scientific research applications:
Chemistry: Used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and as a precursor in the synthesis of biologically active compounds.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Mechanism of Action
The mechanism of action of 3-[[Tert-butyl(dimethyl)silyl]oxymethyl]pyridine-4-carbonitrile involves its interaction with specific molecular targets and pathways. The tert-butyl(dimethyl)silyl group provides steric protection, while the pyridine and carbonitrile groups can participate in various chemical interactions. These interactions can influence the compound’s reactivity and its ability to bind to biological targets, potentially affecting enzyme activity or receptor binding.
Comparison with Similar Compounds
Similar Compounds
tert-Butyldimethylsilanol: Used as a silylating agent for the protection of hydroxyl groups.
tert-Butyldimethylsilyl chloride: Commonly used in organic synthesis for silylation reactions.
3-[(tert-Butyldimethylsilyl)oxy]propanal: Another compound featuring the tert-butyl(dimethyl)silyl group, used in various synthetic applications.
Uniqueness
3-[[Tert-butyl(dimethyl)silyl]oxymethyl]pyridine-4-carbonitrile is unique due to its combination of a pyridine ring with a tert-butyl(dimethyl)silyl group and a carbonitrile group. This combination imparts distinct chemical properties, making it valuable in specific synthetic and research applications.
Properties
IUPAC Name |
3-[[tert-butyl(dimethyl)silyl]oxymethyl]pyridine-4-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2OSi/c1-13(2,3)17(4,5)16-10-12-9-15-7-6-11(12)8-14/h6-7,9H,10H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OIRVLEZFCASPBU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCC1=C(C=CN=C1)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2OSi |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.40 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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